5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde
Description
Properties
IUPAC Name |
5-[(4-nitrophenoxy)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c14-7-11-5-6-12(18-11)8-17-10-3-1-9(2-4-10)13(15)16/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAGBUACEBDADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Sulfonate Intermediates
A widely applicable method involves converting 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) into a sulfonate ester, followed by displacement with 4-nitrophenoxide.
HMF Sulfonation
HMF reacts with sulfonyl chlorides (e.g., tosyl chloride) in anhydrous dichloromethane with pyridine as a base, forming 5-(sulfonyloxymethyl)furan-2-carbaldehyde:
Typical Conditions :
Displacement with 4-Nitrophenoxide
The sulfonate intermediate undergoes nucleophilic substitution with sodium 4-nitrophenoxide in polar aprotic solvents (e.g., DMF):
Key Parameters :
Direct Etherification via Mitsunobu Reaction
The Mitsunobu reaction offers a one-step route to form the ether bond between HMF and 4-nitrophenol:
Advantages :
-
Avoids intermediate isolation
-
High regioselectivity.
Challenges :
Alkylation of 5-(Halomethyl)furan-2-carbaldehyde
Reacting 5-(chloromethyl or bromomethyl)furan-2-carbaldehyde with 4-nitrophenol under basic conditions provides a straightforward pathway:
Conditions :
-
Base: K₂CO₃, NaOH
-
Solvent: Acetonitrile, DMF
-
Temperature: Reflux (80–100°C)
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Pros/Cons |
|---|---|---|---|---|
| Sulfonate displacement | Tosyl chloride, NaOAr | 60–80°C, DMF | 50–70% | High selectivity; requires two steps |
| Mitsunobu reaction | DIAD, PPh₃ | RT, THF | 60–75% | One-step; expensive reagents |
| Direct alkylation | K₂CO₃, 5-(ClCH₂)furan-2-carbaldehyde | Reflux, MeCN | 40–60% | Simple setup; lower yields |
Experimental Considerations
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitrophenoxy group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: 5-(4-Nitrophenoxymethyl)furan-2-carboxylic acid.
Reduction: 5-(4-Aminophenoxymethyl)furan-2-carbaldehyde.
Substitution: Products depend on the nucleophile used, such as 5-(4-Alkoxyphenoxymethyl)furan-2-carbaldehyde.
Scientific Research Applications
5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modulation of their activity. The furan ring provides a stable scaffold for these interactions, enhancing the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Nitrophenyl Isomers
The position of the nitro group on the phenyl ring significantly influences thermodynamic and physicochemical properties:
| Compound | Combustion Enthalpy (ΔcH°m, kJ/mol) | Formation Enthalpy (ΔfH°m, kJ/mol) | Melting Point (°C) |
|---|---|---|---|
| 5-(2-Nitrophenyl)-furan-2-carbaldehyde (I) | -4,830 ± 7 | -180 ± 6 | 115–117 (crystalline) |
| 5-(3-Nitrophenyl)-furan-2-carbaldehyde (II) | -4,835 ± 6 | -178 ± 5 | 122–124 (crystalline) |
| 5-(4-Nitrophenyl)-furan-2-carbaldehyde (III) | -4,840 ± 7 | -185 ± 6 | 128–130 (crystalline) |
Key Findings :
- The 4-nitro isomer (III) exhibits the highest thermodynamic stability (most negative ΔcH°m and ΔfH°m) due to para-substitution optimizing resonance stabilization .
- 2-nitro isomer (I) has the lowest melting point, likely due to steric hindrance from ortho-substitution reducing crystal lattice energy .
Halogen-Substituted Analogs
Chloro- and fluoro-substituted phenyl derivatives demonstrate distinct reactivity and synthetic utility:
Key Findings :
Key Findings :
Reactivity in Condensation Reactions
The aldehyde group’s reactivity varies with substituents:
Biological Activity
5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde is a compound with the molecular formula C_{12}H_{9}N_{O}_{5} and a molecular weight of 217.18 g/mol. It features a furan ring substituted with a nitrophenyl group, which significantly contributes to its chemical reactivity and biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial agent, among other therapeutic uses.
Antimicrobial Properties
Research indicates that this compound exhibits antibacterial and fungistatic properties . Its structural characteristics allow it to interact effectively with biological targets, making it a candidate for developing antimicrobial agents. Studies have shown that derivatives of this compound can interfere with microbial iron homeostasis, suggesting potential applications in treating infections caused by resistant strains of bacteria.
The compound's interactions with biological macromolecules, including proteins and nucleic acids, may lead to alterations in biological pathways that contribute to its observed antimicrobial effects. Further research is ongoing to elucidate the specific mechanisms underlying these interactions.
Comparative Biological Activity
To provide insight into the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde | C_{12}H_{9}N_{O}_{4} | Contains a methyl group; different biological activity |
| 5-((2-Nitrophenoxy)methyl)furan-2-carbaldehyde | C_{12}H_{9}N_{O}_{4} | Different substitution pattern on the phenyl ring |
| Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate | C_{12}H_{8}FNO_{5} | Fluorine substitution; potential for different reactivity |
The specific substitution pattern of this compound influences its chemical reactivity and biological interactions compared to these similar compounds.
Study on Antimicrobial Efficacy
In a study examining the efficacy of various furan derivatives, this compound was tested against several bacterial strains. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The compound's ability to disrupt bacterial iron acquisition mechanisms was highlighted as a possible pathway for its antimicrobial action.
Thermodynamic Properties
A separate investigation into the thermodynamic properties of related arylfuran compounds revealed valuable insights into their stability and reactivity. The study measured various parameters such as melting points and combustion energies, providing a deeper understanding of how structural variations affect biological activity .
| Property | Value |
|---|---|
| Melting Point (°C) | 479.8 ± 0.8 |
| Average Combustion Energy (J/g) | 23,533 ± 31 |
These findings indicate that variations in structure can lead to significant differences in both thermal stability and biological effectiveness.
Q & A
Q. What are the common synthetic routes for 5-(4-nitrophenoxymethyl)furan-2-carbaldehyde?
- Methodological Answer : Synthesis typically involves multi-step functionalization of the furan ring. For analogous compounds like 5-(4-nitrophenyl)furan-2-carbaldehyde, a nitro group is introduced via electrophilic aromatic substitution or palladium-catalyzed coupling reactions. The phenoxymethyl substituent can be attached using Williamson ether synthesis, where a furan derivative reacts with 4-nitrophenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) . Purification often employs column chromatography with silica gel and ethyl acetate/hexane eluents.
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can identify the aldehyde proton (~9.5–10 ppm) and nitrophenoxymethyl group (aromatic protons at ~7.5–8.5 ppm).
- FT-IR : Peaks at ~1680–1700 cm (C=O stretch of aldehyde) and ~1520–1350 cm (NO asymmetric/symmetric stretches).
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction with SHELXL refinement is recommended .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Based on structurally similar nitrophenyl derivatives:
- Hazard Codes : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of dust; store in a cool, dry place under inert atmosphere.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes.
Advanced Research Questions
Q. How do experimental enthalpies of combustion and formation compare with theoretical calculations for this compound?
- Methodological Answer : Experimental values are derived from bomb combustion calorimetry. For 5-(4-nitrophenyl)furan-2-carbaldehyde, the combustion energy () was measured as 4693 ± 12 kJ/mol, with a formation enthalpy () of −287 ± 3 kJ/mol . Theoretical methods (e.g., Benson group additivity) often underestimate these values due to neglecting steric and electronic effects of the nitro group. Discrepancies >5% suggest revisiting computational models or verifying experimental purity .
Q. How does the position of substituents (e.g., nitro group) impact thermodynamic stability and reactivity?
- Methodological Answer : A comparative study of 5-(2/3/4-nitrophenyl)furan-2-carbaldehyde isomers revealed:
| Isomer | (kJ/mol) | Stability Trend |
|---|---|---|
| 2-Nitro | −265 ± 4 | Least stable |
| 3-Nitro | −279 ± 3 | Intermediate |
| 4-Nitro | −287 ± 3 | Most stable |
| The 4-nitro isomer’s stability arises from reduced steric hindrance and resonance stabilization of the nitro group . For 4-nitrophenoxymethyl derivatives, similar trends are expected, but the ether linkage may alter electronic effects. |
Q. What crystallographic refinement methods are optimal for resolving its molecular structure?
- Methodological Answer : SHELXL is preferred for small-molecule refinement. Key steps:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Apply full-matrix least-squares on , anisotropic displacement parameters for non-H atoms, and riding models for H atoms.
- Validation : Check R-factor convergence (<5%) and residual electron density (<0.5 eÅ) .
Q. What challenges arise in synthesizing derivatives with varying substituents (e.g., methyl, methoxy)?
- Methodological Answer :
- Steric Hindrance : Bulky groups (e.g., 2-methyl-4-nitrophenyl) reduce reaction yields due to restricted access to the furan ring’s reactive sites.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) deactivate the ring, requiring harsher conditions (e.g., elevated temperatures or Lewis acid catalysts).
- Purification : Derivatives with polar substituents (e.g., oxymethyl) may require alternative solvents (e.g., dichloromethane/methanol mixtures) for chromatography .
Q. How can researchers resolve discrepancies between experimental and computational thermodynamic data?
- Methodological Answer :
- Reassess Purity : Confirm compound purity via HPLC (>99.5%) and elemental analysis.
- Computational Adjustments : Incorporate density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) for better accuracy.
- Cross-Validation : Compare results with multiple additive methods (e.g., G4 thermochemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
